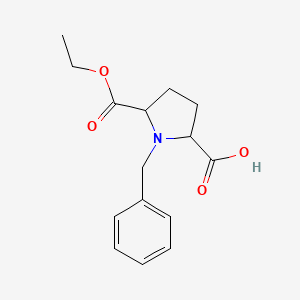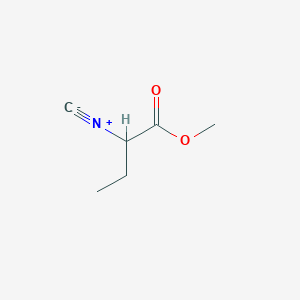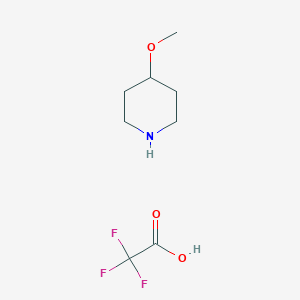
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride
描述
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride is a chemical compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a hydroxylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through recrystallization or chromatography techniques to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydroxylamine derivatives.
科学研究应用
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)hydroxylamine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a methoxyphenyl group and a hydroxylamine moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
92188-54-0 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
N-[1-(4-methoxyphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H15NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,8,11-12H,7H2,1-2H3 |
InChI 键 |
FRVVGSSZWOOTGV-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)OC)NO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
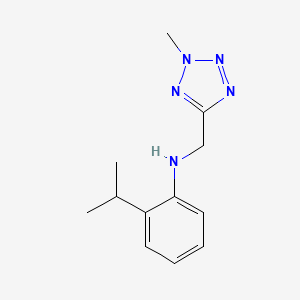
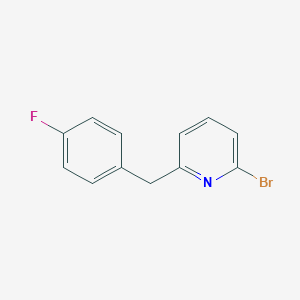
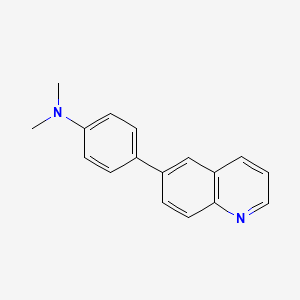
![2-Chloro-7-methyl-4-pentylaminothieno[3,2-d]pyrimidine](/img/structure/B8382106.png)
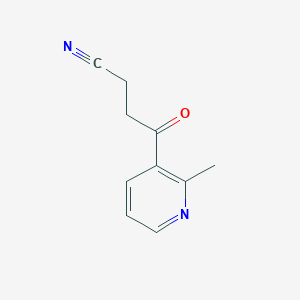
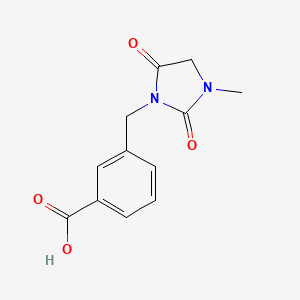
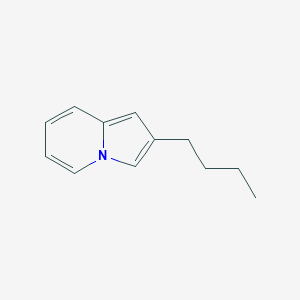
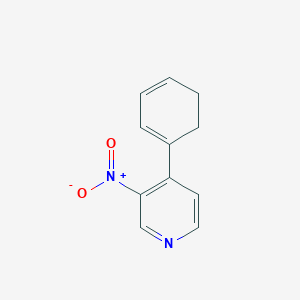
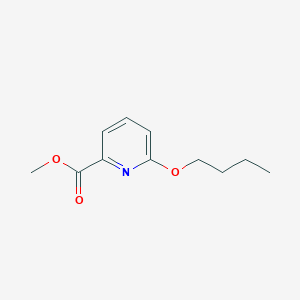
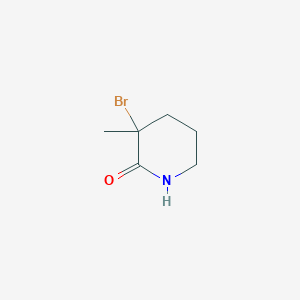
![tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8382157.png)
